molecular formula C12H8O4 B094585 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid CAS No. 1083-01-8

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid

Cat. No.: B094585
CAS No.: 1083-01-8
M. Wt: 216.19 g/mol
InChI Key: ZBLMDHRGZBRWNO-UHFFFAOYSA-N
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Description

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid is a heterocyclic compound with a molecular formula of C12H8O4 It is characterized by a pyran ring fused with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid typically involves the condensation of benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. One common method includes:

    Condensation: Benzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyran ring.

    Oxidation: The resulting compound is then oxidized to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Derivatives with additional oxygen-containing functional groups.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Phenyl-substituted derivatives with various functional groups.

Scientific Research Applications

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-oxo-6-phenyl-4H-pyran-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-6-styryl-4H-pyran-2-carbonitrile: Similar structure but with a styryl group instead of a phenyl group.

    5,6-dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Similar structure but with methyl groups instead of a phenyl group.

Uniqueness

4-oxo-6-phenyl-4H-pyran-2-carboxylic acid is unique due to its specific combination of a phenyl group and a carboxylic acid functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-oxo-6-phenylpyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(7-9)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLMDHRGZBRWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60319009
Record name 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083-01-8
Record name NSC338481
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338481
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyran-2-carboxylicacid, 4-oxo-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60319009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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